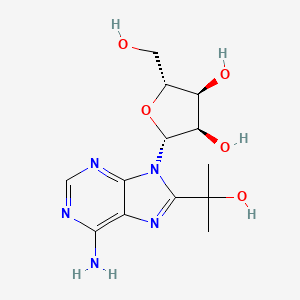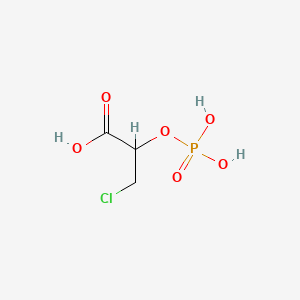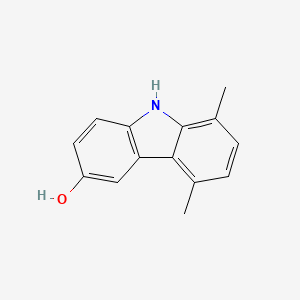
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE is an organic compound that combines the structural features of a furoate ester and a chloroethylamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE typically involves the esterification of 2-furoic acid with 2-((2-chloroethyl)methylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency .
化学反应分析
Types of Reactions
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 2-furoic acid and 2-((2-chloroethyl)methylamino)ethanol.
科学研究应用
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly those containing furoate and chloroethylamine moieties.
Biological Studies: Researchers use this compound to study the effects of chloroethylamine derivatives on biological systems, including their interactions with enzymes and receptors.
作用机制
The mechanism of action of 2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other chloroethylamine derivatives, which are known to alkylate DNA and proteins, thereby disrupting their function .
相似化合物的比较
Similar Compounds
Mechlorethamine hydrochloride:
Bis(2-chloroethyl)methylamine hydrochloride: Another chloroethylamine derivative with applications in medicinal chemistry.
Uniqueness
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE is unique due to the presence of the furoate ester moiety, which imparts distinct chemical and biological properties. The combination of the furoate and chloroethylamine functionalities makes it a versatile intermediate for the synthesis of various bioactive compounds .
属性
CAS 编号 |
61435-43-6 |
|---|---|
分子式 |
C10H15Cl2NO3 |
分子量 |
268.13 g/mol |
IUPAC 名称 |
2-[2-chloroethyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14ClNO3.ClH/c1-12(5-4-11)6-8-15-10(13)9-3-2-7-14-9;/h2-3,7H,4-6,8H2,1H3;1H |
InChI 键 |
QDEYHPAPAHLHDS-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=CO1)CCCl.Cl |
规范 SMILES |
CN(CCOC(=O)C1=CC=CO1)CCCl.Cl |
Key on ui other cas no. |
61435-43-6 |
同义词 |
2-((2-chloroethyl)methylamino)ethyl 2-furoate beta-haloethylamine furoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


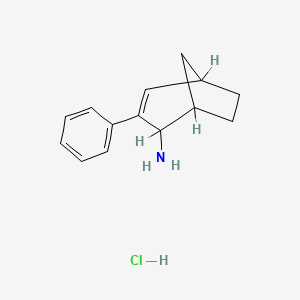
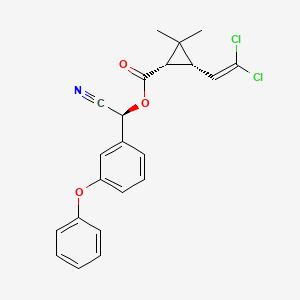

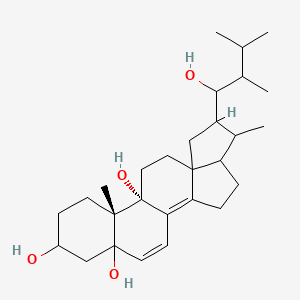
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)
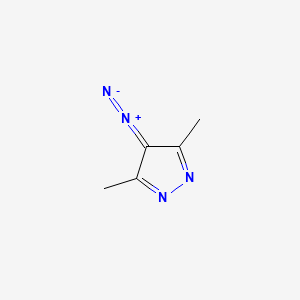
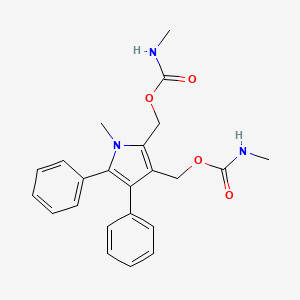
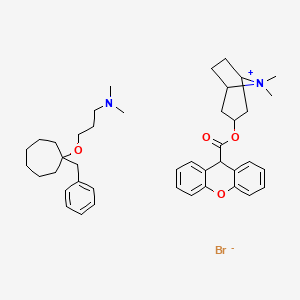
![[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1204844.png)
